Propanoic acid, 2-methyl, 2-bromoethyl ester

Analytical Chemistry Gas Chromatography Retention Index

Propanoic acid, 2-methyl, 2-bromoethyl ester (IUPAC: 2-bromoethyl 2-methylpropanoate) is a halogenated ester with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol. It is classified as a primary alkyl bromide ester, structurally distinct from the more common alpha-brominated isomer, ethyl 2-bromoisobutyrate (CAS 600-00-0).

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 84443-44-7
Cat. No. B12982548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl, 2-bromoethyl ester
CAS84443-44-7
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCCBr
InChIInChI=1S/C6H11BrO2/c1-5(2)6(8)9-4-3-7/h5H,3-4H2,1-2H3
InChIKeyVMLNDWJRYDOHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethyl Isobutyrate (CAS 84443-44-7): Basic Identity and Compound Class for Procurement Decisions


Propanoic acid, 2-methyl, 2-bromoethyl ester (IUPAC: 2-bromoethyl 2-methylpropanoate) is a halogenated ester with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol [1]. It is classified as a primary alkyl bromide ester, structurally distinct from the more common alpha-brominated isomer, ethyl 2-bromoisobutyrate (CAS 600-00-0). This compound serves as a specialty intermediate in organic synthesis and a reference standard in analytical chemistry, and should not be substituted with its isomers or chloro/iodo analogs without verification.

Why Generic In-Class Substitution Fails for Propanoic Acid, 2-Methyl, 2-Bromoethyl Ester


Direct substitution of this compound with its alpha-brominated isomer (ethyl 2-bromoisobutyrate) or other halogenoethyl esters is not scientifically valid due to fundamentally different reactivity profiles. This compound features a primary alkyl bromide (Br on the ethyl ester chain), making it a superior SN2 electrophile compared to its alpha-brominated analog, which possesses a sterically hindered tertiary alkyl bromide [1]. Furthermore, gas chromatographic studies confirm that homologous halogenoethyl esters (Cl, Br, I) of aliphatic acids exhibit distinct retention behaviors on non-polar columns, with Kovats retention indices that differ systematically and are critical for accurate identification [2]. Treating these compounds as interchangeable risks failed syntheses and analytical misidentification.

Quantitative Differentiation Evidence for 2-Bromoethyl Isobutyrate vs. Closest Analogs


Gas Chromatographic Retention Index: 2-Bromoethyl Isobutyrate vs. 2-Chloroethyl and 2-Iodoethyl Isobutyrate

The Kovats retention index for 2-bromoethyl isobutyrate on a non-polar OV-101 column is 1023 [1]. This value provides a quantifiable basis for distinguishing it from its chloro (2-chloroethyl isobutyrate) and iodo (2-iodoethyl isobutyrate) analogs, which, based on the general trend for halogenoethyl ester homologous series, exhibit different retention indices [2]. The systematic variation in retention index allows for unambiguous identification in complex mixtures where isomers may co-elute.

Analytical Chemistry Gas Chromatography Retention Index

Spectral Reference Data Availability for 2-Bromoethyl Isobutyrate vs. Non-Standardized Analogs

High-quality reference spectra (1 NMR, 1 FTIR, and 1 GC-MS) are available for 2-bromoethyl isobutyrate within the KnowItAll Spectral Library and Wiley Registry [1]. In contrast, many closely related halogenoethyl esters (e.g., iodo and chloro analogs) lack a comparable breadth of readily available, curated reference spectra in major databases. This spectral data package enables definitive structural confirmation, which is critical for regulatory submissions and quality control.

Spectroscopy Analytical Standards Quality Control

Commercial Purity Specification for 2-Bromoethyl Isobutyrate from Established Vendors

The compound is commercially available with a minimum purity specification of 95% (GC) from suppliers such as CymitQuimica (brand: Biosynth) . This defined purity level provides a baseline for procurement, ensuring adequate quality for synthetic applications. For demanding applications like ATRP initiation, the absence of hydrolyzed byproducts (2-hydroxyethyl isobutyrate) is critical; vendors supplying the bromo compound at known purity reduce the risk of introducing chain-transfer agents that would broaden polymer dispersity.

Chemical Procurement Purity Vendor Specification

Application Scenarios for 2-Bromoethyl Isobutyrate (CAS 84443-44-7) Based on Differentiated Evidence


Analytical Reference Standard for Gas Chromatography Method Development

When developing GC methods for the analysis of halogenated esters in environmental or forensic samples, 2-bromoethyl isobutyrate serves as a certified reference material with a well-defined Kovats retention index of 1023 on OV-101 [1]. This allows laboratories to calibrate retention time locking methods and distinguish it from co-eluting isomers like ethyl 2-bromoisobutyrate. Procuring this specific compound avoids the misannotation of peaks, which is a known risk when using a surrogate standard.

Synthetic Intermediate for SN2-Based Alkylations and Heterobifunctional Linkers

The primary alkyl bromide functionality makes this compound a superior electrophile in SN2 reactions for installing an isobutyryl-protected hydroxyethyl group. This is particularly useful in the synthesis of heterobifunctional linkers or prodrugs where a cleavable ester linkage is required [2]. The bromoethyl handle enables quantitative nucleophilic displacement, which is less efficient with the sterically hindered tertiary bromide of the alpha-brominated isomer.

Precursor for Functional ATRP Initiators via Bromine Displacement

While not a direct ATRP initiator itself (unlike ethyl 2-bromoisobutyrate), 2-bromoethyl isobutyrate can be converted to a hydroxyl-functional initiator (2-hydroxyethyl isobutyrate) via nucleophilic substitution. This hydroxyl intermediate can then be esterified with 2-bromoisobutyryl bromide to form a bifunctional ATRP initiator with an extended spacer [3]. Researchers should source this building block at >95% purity and consider re-distillation to remove hydrolyzed byproducts for optimal initiator efficiency.

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